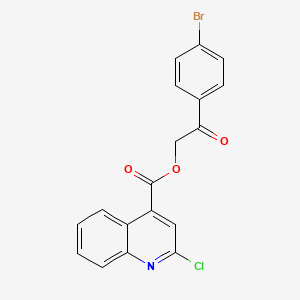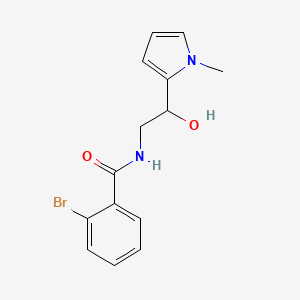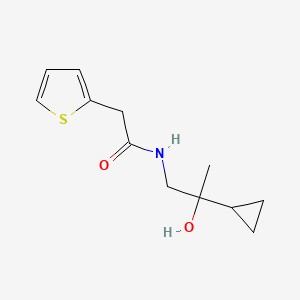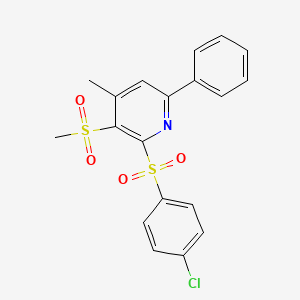![molecular formula C27H23F2N3O3 B3013219 3-(3,4-dimethoxyphenethyl)-8-fluoro-5-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1217124-85-0](/img/structure/B3013219.png)
3-(3,4-dimethoxyphenethyl)-8-fluoro-5-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to be a complex molecule with potential biological activity, given its structural features that include a pyrimidoindole core, a dimethoxyphenethyl group, and fluorinated benzyl moieties. While the exact compound is not directly reported in the provided papers, the structural motifs and synthetic strategies discussed can be related to its potential synthesis and properties.
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions, utilizing various functional groups and chiral centers to achieve the desired product. In the first paper, the synthesis of optically active oxazoles with a dimethoxyphenyl group is described. The use of chiral auxiliaries and isocyanides as synthons suggests a methodology that could potentially be adapted for the synthesis of the target compound, which also contains a dimethoxyphenyl group . The second paper discusses the synthesis of indole derivatives with a dimethoxyphenethyl group, which is a part of the target molecule's structure. The synthetic route involves characterization techniques such as IR, NMR, and XRD, which are essential for confirming the structure of complex molecules . The third paper does not directly relate to the target compound but provides insight into the synthesis of related fluorobenzyl-containing heterocycles, which could inform the synthesis of the fluorobenzyl portion of the target molecule .
Molecular Structure Analysis
The molecular structure of complex compounds is crucial for understanding their reactivity and interaction with biological targets. The first paper provides the molecular structure of a fluorescent oxazole derivative obtained by X-ray crystallography . Similarly, the second paper confirms the structure of an indole derivative using single-crystal XRD and DFT calculations, ensuring that the synthesized molecules have the correct geometry and electronic configuration . These techniques are vital for the molecular structure analysis of the target compound.
Chemical Reactions Analysis
The chemical reactivity of a molecule is influenced by its functional groups and electronic structure. The second paper's discussion of DFT studies, NBO analysis, and HOMO-LUMO energy gap calculations provides insights into the stability and reactivity of the synthesized indole derivatives . These analyses could be applied to the target compound to predict its reactivity patterns, especially considering the presence of electron-withdrawing fluorine atoms that could affect its chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as fluorescence, solubility, and stability, are determined by its molecular structure. The first paper reports high fluorescence quantum yields for the synthesized oxazoles, which could be relevant if the target compound exhibits similar properties . The second paper's exploration of molecular electrostatic potential (MEP) and antibacterial activity through molecular docking studies indicates the potential biological applications of the synthesized molecules . These properties and applications could be extrapolated to the target compound, given the structural similarities.
Scientific Research Applications
Hepatitis B Virus Inhibition
The compound has been evaluated as a new inhibitor of the Hepatitis B virus. It exhibits nanomolar inhibitory activity against HBV in vitro, highlighting its potential in antiviral therapy (Ivashchenko et al., 2019).
Synthesis of Pyrimido[5,4-b]Indole Derivatives
Research on the synthesis of pyrimido[5,4-b]indole derivatives, which include this compound, has been conducted to understand their chemical properties and potential applications. These compounds have been synthesized through reactions with various chemicals, showcasing their versatility in chemical synthesis (Shestakov et al., 2009).
Anticancer Potential
The compound has shown promising results in preliminary screenings for anticancer activity. It demonstrated significant inhibitory effects on certain cancer cell lines, suggesting potential use in cancer therapy (Mohideen et al., 2017).
Applications in Organic Solar Cells
Derivatives of this compound have been utilized in the synthesis of organic solar cells. The incorporation of such compounds in solar cell technology indicates their role in renewable energy solutions (Nazari et al., 2018).
properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-8-fluoro-5-[(4-fluorophenyl)methyl]pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23F2N3O3/c1-34-23-10-5-17(13-24(23)35-2)11-12-31-16-30-25-21-14-20(29)8-9-22(21)32(26(25)27(31)33)15-18-3-6-19(28)7-4-18/h3-10,13-14,16H,11-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWJXWXWLNVSGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC=C(C=C5)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(benzyloxy)benzamide](/img/structure/B3013136.png)
![2-[4-(Oxiran-2-ylmethoxy)phenyl]quinoxaline](/img/structure/B3013137.png)








![Ethyl 4-[2-hydroxy-3-(4-propanoylphenoxy)propyl]piperazine-1-carboxylate Hydrochloride](/img/structure/B3013153.png)
![3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol](/img/structure/B3013156.png)

![N-[2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]prop-2-enamide](/img/structure/B3013159.png)